![molecular formula C17H17ClN2O4 B5861444 2-(4-chlorophenoxy)-N'-[(4-methoxyphenyl)acetyl]acetohydrazide](/img/structure/B5861444.png)
2-(4-chlorophenoxy)-N'-[(4-methoxyphenyl)acetyl]acetohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-chlorophenoxy)-N'-[(4-methoxyphenyl)acetyl]acetohydrazide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as etomoxir and is primarily used as an inhibitor of mitochondrial long-chain fatty acid oxidation.
Mécanisme D'action
The mechanism of action of 2-(4-chlorophenoxy)-N'-[(4-methoxyphenyl)acetyl]acetohydrazide involves the inhibition of mitochondrial long-chain fatty acid oxidation. This inhibition leads to the accumulation of fatty acids in the cytoplasm, which can then be used for other metabolic processes. The inhibition of mitochondrial long-chain fatty acid oxidation also leads to the reduction of ATP production, which can have a significant impact on cellular metabolism.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(4-chlorophenoxy)-N'-[(4-methoxyphenyl)acetyl]acetohydrazide have been extensively studied. It has been found to have a significant impact on cellular metabolism, leading to the reduction of ATP production and the accumulation of fatty acids in the cytoplasm. This can have a significant impact on various metabolic processes, including glucose metabolism and lipid metabolism.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-(4-chlorophenoxy)-N'-[(4-methoxyphenyl)acetyl]acetohydrazide in lab experiments include its potent inhibition of mitochondrial long-chain fatty acid oxidation, which can be used to study various metabolic processes. However, the limitations of using this compound include its potential toxicity and the need for careful handling and disposal.
Orientations Futures
There are several future directions for the study of 2-(4-chlorophenoxy)-N'-[(4-methoxyphenyl)acetyl]acetohydrazide. These include further studies on its potential use in the treatment of various diseases such as heart failure, diabetes, and cancer. It can also be studied for its potential use in the development of new drugs for the treatment of obesity and metabolic disorders. Additionally, further studies can be conducted to investigate the potential side effects and toxicity of this compound.
In conclusion, 2-(4-chlorophenoxy)-N'-[(4-methoxyphenyl)acetyl]acetohydrazide is a chemical compound that has potential applications in various fields of scientific research. Its potent inhibition of mitochondrial long-chain fatty acid oxidation makes it a valuable tool for the study of various metabolic processes. Further studies are needed to investigate its potential use in the treatment of various diseases and the development of new drugs.
Méthodes De Synthèse
The synthesis of 2-(4-chlorophenoxy)-N'-[(4-methoxyphenyl)acetyl]acetohydrazide can be achieved by reacting 4-chlorophenol with 4-methoxyphenylacetic acid to form 4-(4-methoxyphenyl)acetylphenol. The resulting product is then reacted with hydrazine hydrate to form the final product, 2-(4-chlorophenoxy)-N'-[(4-methoxyphenyl)acetyl]acetohydrazide.
Applications De Recherche Scientifique
2-(4-chlorophenoxy)-N'-[(4-methoxyphenyl)acetyl]acetohydrazide has been extensively studied in various fields of scientific research. It has been found to be a potent inhibitor of mitochondrial long-chain fatty acid oxidation and has potential applications in the treatment of various diseases such as heart failure, diabetes, and cancer. It has also been studied for its potential use in the development of new drugs for the treatment of obesity and metabolic disorders.
Propriétés
IUPAC Name |
N'-[2-(4-chlorophenoxy)acetyl]-2-(4-methoxyphenyl)acetohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O4/c1-23-14-6-2-12(3-7-14)10-16(21)19-20-17(22)11-24-15-8-4-13(18)5-9-15/h2-9H,10-11H2,1H3,(H,19,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCLQCKLSIRPVBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=O)NNC(=O)COC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-(4-chlorophenyl)-N-[1-(4-methoxyphenyl)ethylidene]-1-piperazinamine](/img/structure/B5861377.png)
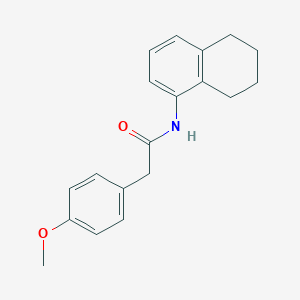
![3-ethoxy-N-[4-(1-piperidinyl)phenyl]benzamide](/img/structure/B5861390.png)
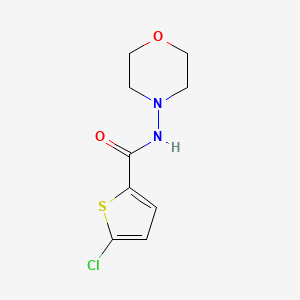
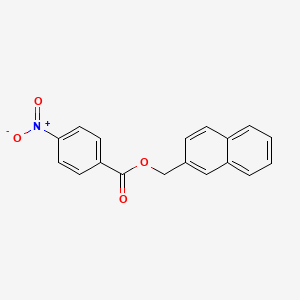

![N-[4-(diethylamino)-3-methylphenyl]-2-methoxybenzamide](/img/structure/B5861416.png)
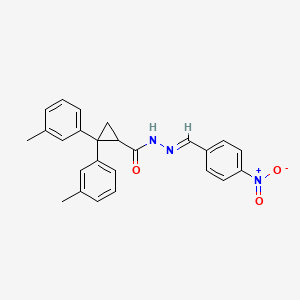
![2-(4-nitrophenyl)-N'-[1-(3-nitrophenyl)ethylidene]acetohydrazide](/img/structure/B5861420.png)


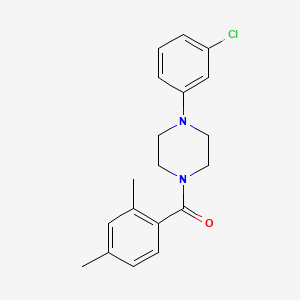
![isopropyl [(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]acetate](/img/structure/B5861458.png)